N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide
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Overview
Description
“N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide” is a complex organic compound. It contains several functional groups, including an oxadiazole ring, a bromothiophene ring, and a benzamide group. The presence of these groups suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its structure .
Scientific Research Applications
Synthesis and Characterization
Research into the synthesis and characterization of compounds related to N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide involves exploring their structural properties through methods like X-ray analysis, FT-IR, 1H NMR, and LCMS. Studies such as those by Szczepankiewicz, Suwiński, and Karczmarzyk (2004) demonstrate the unexpected products from reactions involving similar molecular structures, emphasizing the complexity and potential of these compounds in synthetic chemistry (Szczepankiewicz, Suwiński, & Karczmarzyk, 2004).
Antimicrobial Screening
The antimicrobial properties of derivatives of 1,3,4-oxadiazole, including those structurally similar to this compound, have been explored extensively. Desai, Rajpara, and Joshi (2013) synthesized and screened a series of compounds for antibacterial and antifungal activities, highlighting the therapeutic potential against microbial diseases (Desai, Rajpara, & Joshi, 2013).
Antiproliferative Activity
The synthesis and evaluation of antiproliferative activity of 2,5-disubstituted-1,3,4-oxadiazoles containing trifluoromethyl benzenesulfonamide moiety have been studied. Kumar, Mohana, Mallesha, and Veeresh (2014) investigated a series of new 1,3,4-oxadiazole derivatives for their in vitro antiproliferative effect against several human cancer cell lines, identifying compounds with significant activity. This research underscores the potential use of such compounds in cancer therapy (Kumar, Mohana, Mallesha, & Veeresh, 2014).
Antioxidant Activity
Investigations into the antioxidant properties of nitrogen-containing bromophenols, which share structural features with this compound, have been conducted. Li, Li, Gloer, and Wang (2012) isolated new compounds from the marine red alga Rhodomela confervoides, demonstrating significant radical scavenging activity. This suggests the potential application of these compounds as natural antioxidants in food and pharmaceutical fields (Li, Li, Gloer, & Wang, 2012).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, if the compound is volatile or reactive, it could pose a risk of explosion or fire. If it’s toxic or corrosive, it could pose a risk to health . Without specific information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards .
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3S/c1-20-9-5-3-2-4-8(9)12(19)16-14-18-17-13(21-14)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGNHUHURFJSNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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